molecular formula C9H10ClN3 B1180612 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- CAS No. 163680-80-6

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3-

Cat. No.: B1180612
CAS No.: 163680-80-6
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Description

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- is a complex heterocyclic compound It is known for its significant biological activities and is often studied for its potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- typically involves multiple steps. One common method includes the intramolecular cyclization of 1-(1-hydroxyprop-2-yl)-8-fluoro-4-quinolones. This process is initiated by preparing ethyl 2,3,4,5-tetrafluoro-benzoylacetate, which undergoes several steps to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and controlled environments to facilitate the cyclization and other necessary reactions.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules.

    Biology: The compound is studied for its interactions with biological systems, particularly its antibacterial properties.

    Medicine: It is explored for its potential use in developing new antibiotics and other therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

    Ofloxacin: Another quinolone with similar antibacterial properties.

    Ciprofloxacin: Known for its broad-spectrum antibacterial activity.

    Levofloxacin: A more potent derivative of ofloxacin.

Uniqueness

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- stands out due to its unique structural features, which contribute to its specific biological activities. Its cyclopropyl group and fluorine atom enhance its binding affinity to bacterial enzymes, making it a potent antibacterial agent.

Properties

CAS No.

163680-80-6

Molecular Formula

C9H10ClN3

Molecular Weight

0

Synonyms

7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3-dihydro-3-Methyl-7-oxo-, (S)- (9CI)

Origin of Product

United States

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